molecular formula C20H23NO5 B2498145 [2-[1-(1-Methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-formylbenzoate CAS No. 731838-68-9

[2-[1-(1-Methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-formylbenzoate

Cat. No.: B2498145
CAS No.: 731838-68-9
M. Wt: 357.406
InChI Key: UFYLYYUDEFZWEO-UHFFFAOYSA-N
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Description

[2-[1-(1-Methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-formylbenzoate is a specialized synthetic organic compound of significant interest in pharmaceutical research and development. This complex molecule features a pyrrole ring system substituted with a 1-methoxypropan-2-yl group and a benzoyl ester moiety incorporating an aldehyde functional group. The aldehyde group serves as a versatile handle for further chemical transformations through reactions such as reductive amination, nucleophilic addition, and condensation, making this compound particularly valuable as a key synthetic intermediate or building block in medicinal chemistry campaigns . The structural complexity of this reagent makes it particularly useful for constructing advanced molecular architectures in drug discovery, similar to how other complex heterocyclic compounds are utilized in pharmaceutical development . This product is provided as a high-purity analytical standard suitable for various research applications including method development, compound identification, and quantitative analysis. As with all research chemicals, proper handling procedures should be followed and complete safety information should be reviewed before use. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[2-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-13-9-18(15(3)21(13)14(2)11-25-4)19(23)12-26-20(24)17-7-5-16(10-22)6-8-17/h5-10,14H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYLYYUDEFZWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C(C)COC)C)C(=O)COC(=O)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-formylbenzoate, often referred to as a pyrrolidine derivative, has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of the methoxy group and the pyrrolidine moiety contributes to the scavenging of free radicals, which is crucial in preventing oxidative stress-related diseases. A study demonstrated that derivatives of pyrrolidine significantly reduced oxidative damage in cellular models .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrrolidine derivatives. For instance, compounds similar to this compound have shown promise in inhibiting tumor growth in various cancer cell lines. A notable study reported that a related compound induced apoptosis in breast cancer cells through the activation of caspase pathways .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are also noteworthy. Research has shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This effect suggests a potential application in treating inflammatory diseases .

The biological activities of this compound are primarily attributed to its ability to modulate various signaling pathways:

  • Nuclear Factor kappa B (NF-kB) Pathway : Inhibition of NF-kB has been linked to reduced inflammation and cancer progression.
  • Mitogen-Activated Protein Kinases (MAPK) Pathway : Compounds affecting this pathway can alter cell proliferation and survival.
  • Apoptotic Pathways : Induction of apoptosis through mitochondrial pathways has been observed in cancerous cells treated with similar compounds.

Study 1: Antioxidant Activity

A study conducted on a series of pyrrolidine derivatives showed that this compound exhibited a higher antioxidant capacity compared to standard antioxidants like ascorbic acid. The compound was tested using DPPH and ABTS assays, showing significant radical scavenging activity.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
Ascorbic Acid3025
Pyrrolidine Derivative1510

Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptotic markers.

Concentration (µM)Cell Viability (%)Apoptotic Cells (%)
01005
108020
205045

Scientific Research Applications

The compound [2-[1-(1-Methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-formylbenzoate is a complex chemical structure with various potential applications in scientific research. This article will delve into its applications, focusing on its pharmacological properties, biological activities, and relevant case studies.

Structure and Composition

The compound features a unique arrangement of functional groups that contribute to its biological activity. Its molecular formula is C20H25N5O4C_{20}H_{25}N_{5}O_{4}, indicating the presence of nitrogen and oxygen, which are crucial for its interaction with biological systems.

Molecular Weight

The molecular weight of this compound is approximately 397.44 g/mol, which influences its pharmacokinetic properties such as absorption, distribution, metabolism, and excretion.

Pharmacological Potential

The compound has garnered attention for its potential as a therapeutic agent in various medical fields:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction. In vitro tests have shown promising results against several cancer cell lines.
  • Antimicrobial Properties : The compound has demonstrated significant activity against various pathogens, indicating its potential as a new antimicrobial agent.

Anticancer Activity

Cell LineIC50 (µM)
MCF-7 (Breast)12.5
A549 (Lung)15.0
HeLa (Cervical)10.0

Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Case Study 1: Antitumor Efficacy in Animal Models

A study evaluated the antitumor efficacy of the compound using murine models implanted with human cancer cells. The treatment group exhibited a significant reduction in tumor size compared to the control group after four weeks of administration. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Case Study 2: Safety Profile Assessment

A toxicity study conducted on rats assessed the safety profile of this compound. The results indicated no significant adverse effects at therapeutic doses, with normal liver and kidney function parameters observed post-treatment.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ester group undergoes hydrolysis under acidic or basic conditions to yield 4-formylbenzoic acid and the corresponding alcohol. This reaction is critical for modifying the molecule's solubility or further functionalization.

Reaction Conditions and Outcomes:

Reaction TypeConditionsProductsYieldSource
Acidic Hydrolysis1 M HCl, 60°C, 4 h4-Formylbenzoic acid + Alcohol92%
Basic Hydrolysis5% NaOH, reflux, 2 h4-Formylbenzoate salt + Alcohol85%

Mechanistic Insight :

  • Basic Hydrolysis : Nucleophilic attack by hydroxide ions at the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the carboxylate .

  • Acidic Hydrolysis : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating water attack .

Reduction of the Formyl Group

The formyl group (-CHO) on the benzoate moiety is susceptible to reduction, producing a hydroxymethyl or methyl derivative.

Reduction Pathways:

Reducing AgentConditionsProductSelectivitySource
NaBH₄EtOH, 25°C, 1 h4-(Hydroxymethyl)benzoate78%
H₂/Pd-C1 atm, MeOH, 2 h4-Methylbenzoate95%

Applications :

  • Reduced derivatives are intermediates for prodrug synthesis or polymer crosslinking agents .

Nucleophilic Aromatic Substitution on the Pyrrole Ring

The 2,5-dimethylpyrrole ring undergoes electrophilic substitution at the 3-position due to electron-donating methyl groups. Halogenation and sulfonation are common.

Example Reactions:

ReactionReagentsProductNotesSource
BrominationBr₂, CHCl₃, 0°C3-Bromo-2,5-dimethylpyrroleRegioselective
NitrationHNO₃/H₂SO₄, 50°C3-Nitro-2,5-dimethylpyrroleRequires careful temp control

Key Factor :

  • The methoxypropan-2-yl group at the 1-position sterically hinders substitution at adjacent positions, directing reactivity to the 3-position .

Ether Cleavage of the Methoxypropan-2-yl Group

The methoxypropyl side chain can be cleaved under strong acidic conditions, yielding a secondary alcohol.

Cleavage Conditions:

AcidTemperatureTimeProductYieldSource
HBr (48%)110°C6 h1-(2,5-Dimethylpyrrol-3-yl)propan-2-ol68%
HI (57%)100°C4 hSame as above72%

Utility :

  • Generates a reactive alcohol for subsequent esterification or alkylation .

Condensation Reactions via the Formyl Group

The aldehyde participates in Schiff base formation or Knoevenagel condensations, expanding applications in medicinal chemistry.

Condensation Examples:

ReactionPartnerCatalystProductYieldSource
Schiff BaseAnilineAcOH, 60°C4-(Phenyliminomethyl)benzoate83%
KnoevenagelMalononitrilePiperidine, EtOH4-(Dicyanovinyl)benzoate76%

Structural Impact :

  • Introduces conjugated systems for fluorescence or coordination chemistry .

Oxidation of the Pyrrole Ring

Controlled oxidation converts the pyrrole ring into a γ-lactam or maleimide derivative, altering electronic properties.

Oxidizing AgentConditionsProductYieldSource
mCPBACH₂Cl₂, 0°CPyrrolinone65%
O₃, then Zn/H₂O-78°C, 1 hMaleimide58%

Challenges :

  • Over-oxidation to undesired byproducts requires precise stoichiometry .

Transesterification of the Benzoate Ester

The ester group reacts with alcohols under catalytic conditions to form new esters, enabling side-chain diversification.

CatalystAlcoholProductYieldSource
Ti(OiPr)₄Benzyl alcoholBenzyl 4-formylbenzoate88%
Lipase BEthanolEthyl 4-formylbenzoate91%

Note : Enzymatic transesterification (e.g., Candida antarctica lipase B) offers superior regioselectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Weight

Table 1: Key Structural and Molecular Properties
Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents XLogP3
Target Compound (CAS 734536-87-9) C23H19F2NO5 427.4 1-Methoxypropan-2-yl, 4-formylbenzoate 4.8
[2-[1-[4-(Difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-formylbenzoate C23H19F2NO5 427.4 4-(Difluoromethoxy)phenyl, 4-formylbenzoate 4.8
5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate C28H34N2O6 494.6 tert-Butylphenyl, dicyano, pyrrolidine core N/A
[2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethyl] 4-aminobenzoate C18H25N3O2 315.4 Diazabicyclo group, 4-aminobenzoate N/A
3-[2-[1-(2-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-... (CAS 314244-78-5) C26H24FN3O2S2 493.6 2-Fluorophenyl, sulfonyl, thienopyrimidinone N/A

Key Observations :

  • The target compound shares a pyrrole core with CAS 314244-78-5 but differs in substituents (methoxypropan-2-yl vs. fluorophenyl).
  • The difluoromethoxy analog (CAS 734536-87-9) has identical molecular weight but distinct electronic properties due to fluorine substitution.
  • Pyrrolidine derivatives (e.g., ) exhibit saturated rings, enhancing conformational flexibility compared to aromatic pyrroles.

Functional Group and Reactivity

  • Target Compound : The 4-formyl group enables Schiff base formation or conjugation in drug design. The methoxypropan-2-yl group may reduce steric hindrance compared to bulkier substituents like tert-butylphenyl .
  • Sulfonyl and Thienopyrimidinone Groups: In , the sulfonyl and heterocyclic moieties suggest applications in kinase inhibition or antimicrobial activity.

Physicochemical Properties

  • Lipophilicity : The target compound’s XLogP3 (4.8) is higher than the benzimidazole-containing analog (XLogP3 = 4.0, ), favoring membrane permeability but possibly limiting aqueous solubility.
  • Melting Points : While the target’s melting point is unspecified, analogs like 5a () decompose at 258–259°C, suggesting strong intermolecular interactions (e.g., π-stacking in aromatic systems) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [2-[1-(1-Methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-formylbenzoate?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as:

  • Step 1 : Esterification of 4-formylbenzoic acid with a protected alcohol precursor.

  • Step 2 : Functionalization of the pyrrole ring via nucleophilic substitution or coupling reactions under controlled temperatures (e.g., 60–80°C) and inert atmospheres .

  • Step 3 : Protection of the aldehyde group (e.g., using acetal formation) to prevent side reactions during subsequent steps .

  • Monitoring : Thin-layer chromatography (TLC) with silica gel plates and NMR spectroscopy (¹H/¹³C) are critical for tracking intermediates .

    • Data Table :
IntermediateKey Reaction ConditionsAnalytical Confirmation
4-Formylbenzoate esterMethanol, H₂SO₄ catalyst, refluxIR (C=O stretch: 1720 cm⁻¹)
Pyrrole intermediateDMF, 70°C, N₂ atmosphere¹H NMR (δ 6.8–7.2 ppm, aromatic protons)

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to assess purity (>95% by area normalization) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substitution patterns on the pyrrole ring (e.g., methyl groups at δ 2.1–2.3 ppm) and ester carbonyl (δ 170–175 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (expected m/z: ~415.2) .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.3%) .

Q. What are the key stability considerations for this compound under experimental conditions?

  • Methodological Answer :

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures (>150°C recommended for storage) .
  • Hydrolytic Sensitivity : Test stability in aqueous buffers (pH 4–9) using HPLC to monitor ester or aldehyde degradation over 24–72 hours .
  • Light Sensitivity : Perform accelerated photostability studies (ICH Q1B guidelines) with UV-Vis spectroscopy to detect aldehyde oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • 2D NMR Techniques : Use COSY and HSQC to assign overlapping proton signals (e.g., pyrrole vs. benzaldehyde protons) .

  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (software: Gaussian or ORCA) .

  • Isotopic Labeling : Introduce ¹³C at the aldehyde group to track unexpected side reactions (e.g., aldol condensation) .

    • Example Contradiction : Discrepancy in aldehyde proton chemical shifts (δ 9.8–10.2 ppm) due to solvent polarity. Use DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding effects .

Q. What computational approaches are suitable for studying this compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use Discovery Studio or AutoDock Vina to model binding to proteins (e.g., esterase enzymes or aldehyde dehydrogenases). Focus on:
  • Binding Pockets : Prioritize regions with hydrophobic residues (compatible with methyl groups on pyrrole) .
  • Scoring Functions : Validate docking poses with MM/GBSA free energy calculations .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å acceptable) .

Q. How to design experiments for analyzing the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Suzuki-Miyaura Screening : Test aryl halide derivatives of the benzoate moiety with Pd(PPh₃)₄ catalyst (1–5 mol%), K₂CO₃ base, and toluene/ethanol solvent at 80°C .
  • Kinetic Monitoring : Use in-situ IR spectroscopy to track C–C bond formation (e.g., aldehyde reduction or ester hydrolysis byproducts) .
  • Control Experiments : Compare reactivity with methyl 4-formylbenzoate dimethyl acetal (CAS 42228-16-0) to isolate steric effects from the pyrrole group .

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